2-(6-Chloropyridin-3-yl)-5,5-dimethyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
2-(6-Chloropyridin-3-yl)-5,5-dimethyl-3,5-dihydro-4H-imidazol-4-one is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a chloropyridine moiety attached to an imidazolone ring, which imparts distinct chemical properties.
Preparation Methods
The synthesis of 2-(6-Chloropyridin-3-yl)-5,5-dimethyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with a suitable amine under reflux conditions, followed by cyclization to form the imidazolone ring. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying temperature and solvent conditions .
Chemical Reactions Analysis
2-(6-Chloropyridin-3-yl)-5,5-dimethyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(6-Chloropyridin-3-yl)-5,5-dimethyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridin-3-yl)-5,5-dimethyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar compounds to 2-(6-Chloropyridin-3-yl)-5,5-dimethyl-3,5-dihydro-4H-imidazol-4-one include:
2-(6-Chloropyridin-3-yl)acetonitrile: This compound shares the chloropyridine moiety but differs in the functional group attached to the pyridine ring.
2-(6-Chloropyridin-3-yl)acetic acid: Similar in structure but contains a carboxylic acid group instead of the imidazolone ring.
2-(6-Chloropyridin-3-yl)-N’- (2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: This compound features a different heterocyclic system but retains the chloropyridine core. The uniqueness of this compound lies in its imidazolone ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H10ClN3O |
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Molecular Weight |
223.66 g/mol |
IUPAC Name |
2-(6-chloropyridin-3-yl)-4,4-dimethyl-1H-imidazol-5-one |
InChI |
InChI=1S/C10H10ClN3O/c1-10(2)9(15)13-8(14-10)6-3-4-7(11)12-5-6/h3-5H,1-2H3,(H,13,14,15) |
InChI Key |
XGRHZHQRJFZQHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=N1)C2=CN=C(C=C2)Cl)C |
Origin of Product |
United States |
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